molecular formula C12H9ClN2O2 B8397161 5-Chloro-1-phenacylpyrimidin-2-one CAS No. 81590-29-6

5-Chloro-1-phenacylpyrimidin-2-one

Cat. No.: B8397161
CAS No.: 81590-29-6
M. Wt: 248.66 g/mol
InChI Key: XLISFNGIUCGGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-phenacylpyrimidin-2-one is a pyrimidinone derivative characterized by a chlorinated pyrimidine core and a phenacyl substituent. Pyrimidinones are known for their roles in nucleoside analogs and kinase inhibitors, with substituents like chlorine and phenacyl groups influencing electronic properties, solubility, and biological activity . The following analysis focuses on structurally related chlorinated heterocycles from authoritative sources to infer comparative insights.

Properties

CAS No.

81590-29-6

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

5-chloro-1-phenacylpyrimidin-2-one

InChI

InChI=1S/C12H9ClN2O2/c13-10-6-14-12(17)15(7-10)8-11(16)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XLISFNGIUCGGKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(C=NC2=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data for Chlorinated Heterocycles

Parameter 5-Chloropyrimidin-2(1H)-one hydrochloride (A693938) 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (A698638)
Molecular Formula C₄H₄Cl₂N₂O C₇H₄BrClN₂
Purity 95% 97%
Available Quantities 1g, 5g, 25g 100mg, 250mg, 1g
Key Substituents Chlorine (C5), hydroxyl (tautomeric) Bromine (C5), chlorine (C6)
Heterocyclic Core Pyrimidinone Pyrrolopyridine

Key Observations

Electronic Effects: The pyrimidinone core in A693938 features an electron-withdrawing chlorine atom at C5, which may enhance electrophilic reactivity compared to the pyrrolopyridine system in A698636. The absence of a phenacyl group in both compounds limits direct comparisons with 5-Chloro-1-phenacylpyrimidin-2-one. However, phenacyl substituents are known to increase lipophilicity and steric bulk, which could alter solubility and target engagement relative to these analogs.

Synthetic Utility :

  • A693938 is available in larger quantities (up to 25g), suggesting its broader use in scalable synthesis. In contrast, A698638 is offered in smaller quantities (≤1g), possibly due to specialized applications or synthetic complexity .

Biological Relevance: Chlorinated pyrimidinones are frequently employed in kinase inhibitor design, whereas brominated pyrrolopyridines (e.g., A698638) are explored in oncology for their kinase-modulating properties. The dual halogenation in A698638 may enhance binding affinity but could also increase metabolic stability concerns compared to monochlorinated analogs .

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